molecular formula C8H10BrN3O B1276905 4-(5-Bromopyrimidin-2-yl)morpholine CAS No. 84539-22-0

4-(5-Bromopyrimidin-2-yl)morpholine

Cat. No. B1276905
CAS RN: 84539-22-0
M. Wt: 244.09 g/mol
InChI Key: CEXBOCXKAGPRHD-UHFFFAOYSA-N
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Description

The compound 4-(5-Bromopyrimidin-2-yl)morpholine is a derivative of morpholine, which is a heterocyclic amine consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. The bromopyrimidinyl group attached to the morpholine ring indicates the presence of a bromine atom on the pyrimidine ring, which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. This structure suggests potential for various chemical reactions and interactions due to the presence of the reactive bromine atom and the nitrogen-containing rings.

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a related compound, was achieved by gradual evaporation of acetone under ambient conditions, with the molecular structure optimized using DFT calculations . Another synthesis approach for a morpholine derivative involved a reaction with ethyl bromopyruvate in refluxing dioxane to afford tetrahydroindole derivatives . These methods highlight the versatility in synthesizing morpholine derivatives, which could be applied to the synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by X-ray crystallography and various spectroscopic methods. For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined to crystallize in the monoclinic space group with specific cell parameters, and the morpholine ring was found to adopt a chair conformation . These findings provide insights into the three-dimensional arrangement of atoms in morpholine derivatives, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Morpholine derivatives can undergo a variety of chemical reactions. For example, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate led to the formation of different products depending on the substituents present on the oxazole ring . Additionally, nucleophilic aromatic substitution was used to synthesize 4-morpholyl-5-aryloxyphthalodinitriles, demonstrating the reactivity of the bromine atom in the bromopyrimidinyl group . These reactions are indicative of the potential transformations that 4-(5-Bromopyrimidin-2-yl)morpholine could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the presence of the bromine atom and the nitrogen-containing rings can affect the compound's polarity, solubility, and reactivity. The synthesis of new derivatives of morpholine, such as those described in the literature, often aims to explore these properties for applications in medicinal chemistry and materials science . The specific properties of 4-(5-Bromopyrimidin-2-yl)morpholine would need to be determined experimentally, but the literature on related compounds provides a foundation for predicting its behavior.

Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Evaluation : Research conducted by Rahimizadeh et al. (2011) explored the synthesis of derivatives of 4-amino-5-bromo-2-chloro-6-methylpyrimidine, including its morpholine substituted forms. These compounds demonstrated notable antibacterial properties (Rahimizadeh et al., 2011).
  • Potent Antimicrobials Containing Pyrazole, Pyrimidine, and Morpholine Analogues : Desai et al. (2016) synthesized novel derivatives containing 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines, which displayed significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2016).

Synthesis of Antimicrobial Agents

  • Synthesis of Morpholine Derivatives : Kumar et al. (2007) described the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for creating potent antimicrobials, highlighting its broad utility in drug design (Kumar et al., 2007).

Structural Analysis and Synthesis

  • Crystal X-Ray Analysis and Synthesis : Luo et al. (2019) synthesized a mecarbinate derivative incorporating 5-bromopyrimidin-2-ylmorpholine and analyzed its molecular structure, showcasing its potential in various scientific applications (Luo et al., 2019).

Chemical Reactions and Properties

  • Interaction with Hydrazine Hydrate : Chumachenko et al. (2014) studied the chemical reactions of morpholine derivatives, particularly their interactions with hydrazine hydrate. This research contributes to understanding the chemical properties of morpholine-based compounds (Chumachenko et al., 2014).

Application in Medicinal Chemistry

  • Microwave Assisted Synthesis for Analgesic Activity : Chaudhary et al. (2012) synthesized a series of pyrimidine derivatives, including those with morpholine, assessing their analgesic and ulcerogenic activities. This highlights the compound's relevance in medicinal chemistry and pharmacology (Chaudhary et al., 2012).

Safety And Hazards

“4-(5-Bromopyrimidin-2-yl)morpholine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBOCXKAGPRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408748
Record name 4-(5-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyrimidin-2-yl)morpholine

CAS RN

84539-22-0
Record name 4-(5-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84539-22-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Potassium carbonate (0.34 g) was added to a solution of 2-chloro-5-bromo-pyrimidine (0.5 g) in DMF (20 ml). The reaction mixture was stirred at rt for 15 min. Morpholine (0.2 g) was added and the reaction mixture was stirred at rt for 2 h. The excess DMF was removed by evaporation and the residue was partitioned between H2O/EtOAc (30:30 ml) The EtOAc layer was dried (MgSO4) and evaporated to dryness to give the sub-title compound as a cream solid (0.2 g). LCMS electrospray(+ve) 246 (MH+).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Yamaki, H Yamada, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
Vascular adhesion protein-1 (VAP-1) is a promising therapeutic target for the treatment of diabetic nephropathy. Here, we conducted structural optimization of the glycine amide …
Number of citations: 4 www.sciencedirect.com
U Parmar, D Somvanshi, S Kori, AA Desai… - The Journal of …, 2021 - ACS Publications
Buchwald–Hartwig amination of chloroheteroarenes has been a challenging synthetic process, with very few protocols promoting this important transformation at ambient temperature. …
Number of citations: 3 pubs.acs.org
N Akporji - 2021 - search.proquest.com
I. A new biaryl phosphine-containing ligand from an active palladium catalyst for ppm level Suzuki-Miyaura couplings, enabled by aqueous micellar reaction medium is presented. A …
Number of citations: 2 search.proquest.com
EY Kim, ST Kang, H Jung, CH Park, CS Yun… - Archives of pharmacal …, 2016 - Springer
A series of pyridazin-3-one substituted with morpholino-pyrimidine derivatives was synthesized and evaluated as tyrosine kinase inhibitors against c-Met enzyme, and anti-proliferative …
Number of citations: 10 link.springer.com

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